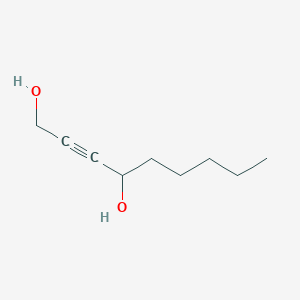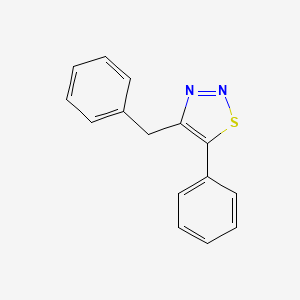
1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of 1,2,3-thiadiazole, 5-phenyl-4-(phenylmethyl)-, which includes a thiadiazole ring fused with phenyl and phenylmethyl groups, contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-thiadiazole, 5-phenyl-4-(phenylmethyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction leads to the formation of the thiadiazole ring, which is then characterized using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for 1,2,3-thiadiazole, 5-phenyl-4-(phenylmethyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process suitable for industrial applications.
化学反応の分析
Types of Reactions
1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 1,2,3-thiadiazole, 5-phenyl-4-(phenylmethyl)- involves its interaction with various molecular targets and pathways:
DNA Replication: The compound can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell growth.
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
Cell Membrane Interaction: The compound’s lipophilic nature allows it to interact with cell membranes, affecting cell permeability and function.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Used in the development of antibiotics and other therapeutic agents.
1,2,5-Thiadiazole:
Uniqueness
1,2,3-Thiadiazole, 5-phenyl-4-(phenylmethyl)- stands out due to its unique substitution pattern, which enhances its biological activity and chemical stability. The presence of phenyl and phenylmethyl groups contributes to its distinct properties, making it a valuable compound for further research and development .
特性
CAS番号 |
104705-42-2 |
|---|---|
分子式 |
C15H12N2S |
分子量 |
252.3 g/mol |
IUPAC名 |
4-benzyl-5-phenylthiadiazole |
InChI |
InChI=1S/C15H12N2S/c1-3-7-12(8-4-1)11-14-15(18-17-16-14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChIキー |
MDKAQXCFCDLGFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(SN=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


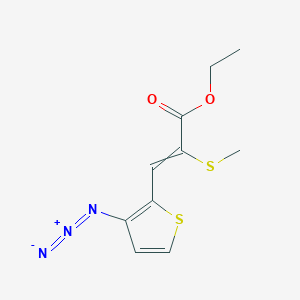
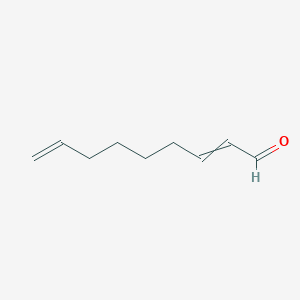
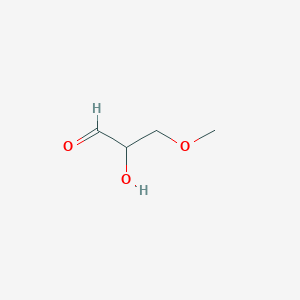

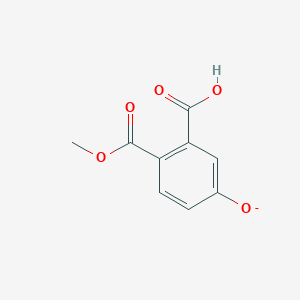
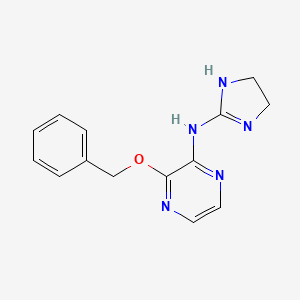
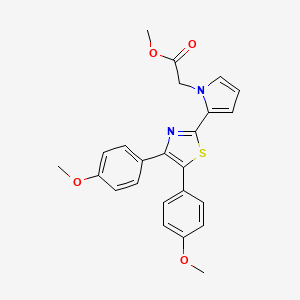
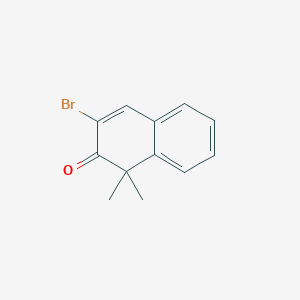
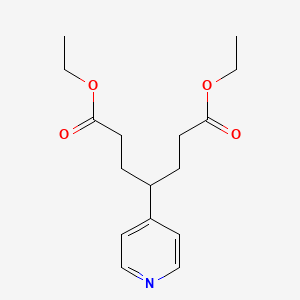
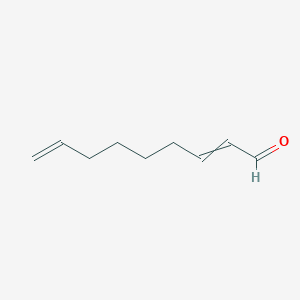
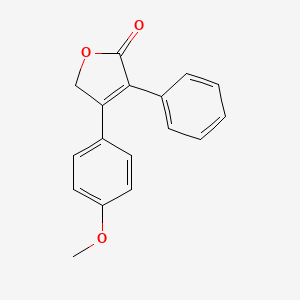
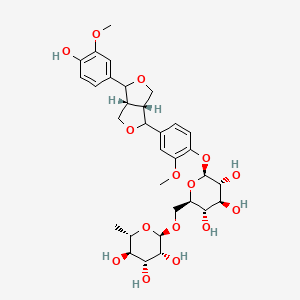
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
